Protosappanin A

Description

Structure

3D Structure

Properties

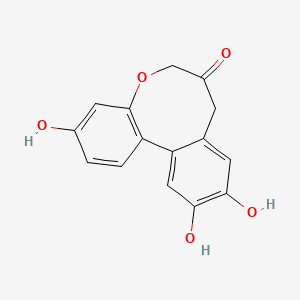

IUPAC Name |

5,14,15-trihydroxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-1-2-11-12-6-14(19)13(18)4-8(12)3-10(17)7-20-15(11)5-9/h1-2,4-6,16,18-19H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKYVRVYBBYJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144540 | |

| Record name | Protosappanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102036-28-2 | |

| Record name | Protosappanin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102036-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protosappanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102036282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protosappanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Protosappanin A: A Technical Guide to Its Natural Source, Isolation from Caesalpinia sappan, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Protosappanin A, a bioactive homoisoflavonoid primarily sourced from the heartwood of Caesalpinia sappan. The document details the isolation and purification protocols, quantitative data, and explores the compound's significant anti-inflammatory properties through the inhibition of key signaling pathways.

Natural Source and Significance

This compound is a naturally occurring phenolic compound predominantly found in the heartwood of Caesalpinia sappan L., a flowering tree of the legume family, Fabaceae. This plant, commonly known as Sappanwood or Indian Redwood, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammation, circulatory disorders, and skin conditions. This compound, alongside other major constituents like brazilin and sappan chalcone, contributes significantly to the therapeutic properties of Caesalpinia sappan extracts. Its demonstrated anti-inflammatory and potential anti-atherosclerotic effects make it a compound of high interest for modern drug discovery and development.

Isolation and Purification of this compound from Caesalpinia sappan

The isolation of this compound from the heartwood of Caesalpinia sappan is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of methodologies reported in scientific literature.

Experimental Protocols

2.1. Plant Material and Extraction

-

Plant Material: The dried heartwood of Caesalpinia sappan is used as the starting material. It is typically ground into a coarse powder to increase the surface area for efficient extraction.

-

Extraction: The powdered heartwood is macerated with 95% ethanol at room temperature. This process is often repeated multiple times to ensure the exhaustive extraction of bioactive compounds. The ethanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Fractionation

-

The crude ethanolic extract is suspended in deionized water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common fractionation scheme involves partitioning with dichloromethane followed by ethyl acetate.

-

This compound, being moderately polar, preferentially partitions into the ethyl acetate fraction. This step is crucial for the initial separation of compounds based on their polarity and significantly reduces the complexity of the mixture for subsequent chromatographic steps. The ethyl acetate fraction is then dried to yield a semi-purified extract.

2.3. Chromatographic Purification

A combination of chromatographic techniques is employed for the final purification of this compound.

-

Vacuum Liquid Chromatography (VLC): The ethyl acetate fraction is first subjected to VLC on a silica gel column. The separation is achieved by eluting with a gradient of solvents, typically a mixture of hexane and ethyl acetate with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions from VLC containing this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column. This size-exclusion chromatography effectively separates compounds based on their molecular size and is particularly useful for purifying phenolic compounds. Elution is typically carried out with methanol. The fractions are again monitored by TLC, and those containing pure this compound are combined and concentrated.

Quantitative Data

The following table summarizes the available quantitative data for the isolation of this compound and its related fractions. It is important to note that yields can vary depending on the source of the plant material and the specific extraction and purification conditions used.

| Parameter | Value/Range | Reference |

| Extraction Yield (Ethyl Acetate Fraction) | 71.05% of the crude extract | |

| Purity of this compound | High purity confirmed by NMR and MS | |

| Molecular Formula | C₁₅H₁₂O₅ | |

| Molecular Weight | 272.25 g/mol |

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H-NMR (CD₃OD, 600 MHz) δ (ppm) | 6.84 (1H, d, J = 8.4 Hz, H-1), 6.78 (1H, d, J = 2.4 Hz, H-4), 6.67 (1H, dd, J = 8.4, 2.4 Hz, H-2), 4.90 (2H, s, H-7), 4.10 (2H, t, J = 6.0 Hz, H-5), 2.89 (2H, t, J = 6.0 Hz, H-6) |

| ¹³C-NMR (CD₃OD, 150 MHz) δ (ppm) | 160.2 (C-3), 158.9 (C-11a), 146.8 (C-9), 145.2 (C-10), 133.5 (C-4a), 131.9 (C-11b), 120.2 (C-1), 117.8 (C-4), 115.3 (C-2), 114.1 (C-8), 71.5 (C-7), 38.2 (C-5), 31.1 (C-6) |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) | m/z 273.0763 [M+H]⁺ (Calculated for C₁₅H₁₃O₅, 273.0758) |

Note: The provided NMR data is a representative example and may vary slightly depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory properties by modulating key cellular signaling pathways. This section details its mechanism of action, particularly its inhibitory effects on the NF-κB and JAK2-STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.

This compound has been shown to inhibit the activation of the NF-κB pathway. It is suggested that this compound interferes with the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB dimer sequestered in the cytoplasm. This ultimately leads to a reduction in the production of inflammatory mediators.

Caption: this compound inhibits the NF-κB signaling pathway.

Inhibition of the JAK2-STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in inflammation. Upon stimulation by cytokines, JAKs (such as JAK2) are activated, leading to the phosphorylation of STAT proteins (such as STAT3). Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate the expression of target genes, including those involved in inflammation.

This compound has been demonstrated to suppress the JAK2/STAT3 pathway. It achieves this by down-regulating the phosphorylation of both JAK2 and STAT3. By inhibiting this pathway, this compound further reduces the expression of pro-inflammatory cytokines, contributing to its overall anti-inflammatory effect.

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the isolation and characterization of this compound from Caesalpinia sappan.

Caption: Isolation and characterization workflow for this compound.

Conclusion

This compound, isolated from the heartwood of Caesalpinia sappan, is a promising natural compound with well-documented anti-inflammatory properties. The methodologies outlined in this guide provide a framework for its efficient extraction and purification. The elucidation of its inhibitory effects on the NF-κB and JAK2-STAT3 signaling pathways offers a solid basis for further investigation into its therapeutic potential for inflammatory diseases and other related conditions. This document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Protosappanin A: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L., a plant with a long history of use in traditional medicine for its anti-inflammatory and analgesic properties. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its core biological activities, with a focus on its modulation of key signaling pathways. All quantitative data is presented in structured tables for ease of reference, and complex biological processes are visualized through detailed diagrams.

Physicochemical Properties of this compound

This compound is a small molecule with the molecular formula C₁₅H₁₂O₅. Its chemical structure and key physicochemical properties are summarized in the tables below.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₅ | [1][2] |

| Molecular Weight | 272.25 g/mol | [1][3] |

| Appearance | Powder | [3] |

| Melting Point | 254-255 °C | [4] |

| Property | Value | Reference |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][5] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 0 | [4] |

| LogP | 1.97440 | [4] |

| pKa (Predicted) | 9.01 ± 0.20 | [4] |

Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H-NMR | Signals corresponding to aromatic protons and protons of the dibenzoxocin core. |

| ¹³C-NMR | Resonances for aromatic carbons, carbonyl carbon, and other carbons of the fused ring system. |

| IR Spectroscopy | Characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) group, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and immunomodulatory effects being the most extensively studied. It primarily exerts these effects through the modulation of the NF-κB and JAK/STAT signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade involved in inflammation and immune responses. This compound has demonstrated the ability to suppress this pathway, particularly in microglial cells, which are the resident immune cells of the central nervous system.[3] This inhibition leads to a reduction in neuroinflammation.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biological activity of this compound.

Western Blot Analysis for NF-κB and JAK/STAT Pathway Proteins

This protocol outlines the steps for detecting the protein levels of key components of the NF-κB and JAK/STAT pathways in cell lysates treated with this compound.

Detailed Method:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or BV-2 microglial cells) at a suitable density. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for an appropriate duration (e.g., 30-60 minutes for phosphorylation studies).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IKK, IκBα, phospho-JAK2, phospho-STAT3) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the data to a loading control such as β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is for the quantitative measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant following treatment with this compound.

Detailed Method:

-

Sample Collection: Collect the cell culture supernatant from cells treated as described in the Western Blot protocol. Centrifuge the supernatant to remove any cellular debris.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. A general procedure is as follows:

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for the target cytokine.

-

Incubate to allow the cytokine to bind to the immobilized antibody.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine.

-

Wash the wells and then add streptavidin-HRP.

-

Wash again and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant anti-inflammatory and immunomodulatory activities. Its ability to modulate the NF-κB and JAK/STAT signaling pathways highlights its therapeutic potential for a variety of inflammatory conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action and potential applications of this intriguing molecule in drug discovery and development.

References

- 1. Inhibition of the JAK/STAT Pathway Protects Against α-Synuclein-Induced Neuroinflammation and Dopaminergic Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Protosappanoside D from Caesalpinia decapetala and Evaluation of Its Pharmacokinetic, Metabolism and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Protosappanin A: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin A is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L.[1] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, formula, and key biological activities. This guide consolidates quantitative data on its anti-inflammatory, anti-cancer, and antioxidant properties into structured tables for comparative analysis. Furthermore, it furnishes detailed experimental protocols for the evaluation of these activities and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is a phenolic compound belonging to the class of catechols.[2] It is a key bioactive constituent of Caesalpinia sappan L., a plant used in traditional medicine.[1]

-

IUPAC Name : 5,14,15-trihydroxy-8-oxatricyclo[10.4.0.0²,⁷]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one[2]

-

Synonyms : Sappanol B[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₅ | [2][3][4][5] |

| Molecular Weight | 272.257 g/mol | [3][5] |

| Melting Point | 254-255 °C | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| XLogP3 | 2.0 | [3] |

| Exact Mass | 272.06847348 Da | [3] |

Biological Activities and Quantitative Data

This compound exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant activities.

Anti-inflammatory and Immunosuppressive Activity

This compound has demonstrated significant anti-inflammatory and immunosuppressive properties. It has been shown to reduce the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.[1] Studies have shown that it can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated microglial cells.[4] Furthermore, it has been observed to have an anti-rejection effect in heart transplantation models, highlighting its immunosuppressive potential.[1]

Anti-Cancer Activity

The anti-proliferative effects of protosappanins have been evaluated against various cancer cell lines. While specific data for this compound is limited in the provided search results, data for the closely related Protosappanin B is available and provides insight into the potential of this class of compounds.

Table 2: Anti-Cancer Activity (IC₅₀) of Protosappanin B

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time | Reference |

| SW-480 | Human Colon Cancer | 21.32 | 48 hours | [6] |

| HCT-116 | Human Colon Cancer | 26.73 | 48 hours | [6] |

| BTT | Mouse Bladder Cancer | 76.53 | 48 hours | [6] |

| T24 | Human Bladder Cancer | 82.78 | Not Specified | |

| 5637 | Human Bladder Cancer | 113.79 | Not Specified |

Antioxidant Activity

This compound is a potent antioxidant. It demonstrates significant radical scavenging activity, which contributes to its protective effects against oxidative stress-related cellular damage. Studies have shown its ability to scavenge various free radicals, including hydrogen peroxide.

Table 3: Antioxidant Activity of this compound

| Assay | Activity | Reference |

| Hydrogen Peroxide (H₂O₂) Scavenging | 24.61% scavenging at 0.102 (concentration unit not specified) | |

| DPPH Radical Scavenging | High antioxidant activity compared to Vitamin E | [7] |

| Ferric Ion Reduction | High antioxidant activity compared to Vitamin E | [7] |

| Inhibition of Linoleic Acid Oxidation | Demonstrated inhibitory activity | [7] |

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, most notably the NF-κB and JAK-STAT pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway. A key mechanism of this inhibition is the interference with the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4). This disruption prevents the downstream activation of the IKK/IκB/NF-κB signaling cascade.

Caption: this compound inhibits the NF-κB pathway by disrupting CD14-TLR4 interaction.

Inhibition of the JAK-STAT Signaling Pathway

This compound has also been found to suppress the JAK2/STAT3 signaling pathway, which is involved in neuroinflammation. It achieves this by down-regulating the phosphorylation of both JAK2 and STAT3, and subsequently inhibiting the nuclear translocation of STAT3.[4]

Caption: this compound inhibits the JAK-STAT pathway by blocking JAK2/STAT3 phosphorylation.

Experimental Protocols

Isolation of this compound from Caesalpinia sappan

This protocol describes a general method for the extraction and isolation of protosappanins.

-

Extraction : The heartwood of Caesalpinia sappan is first dried and powdered. The powder is then extracted with 70% ethanol at 50°C for three cycles (e.g., 2 hours, 1 hour, and 1 hour).

-

Concentration : The combined ethanol extracts are filtered and then evaporated to dryness under reduced pressure using a rotary evaporator to obtain the total extract.

-

Chromatography :

-

The total extract is subjected to column chromatography on a silica gel column.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a dichloromethane-methanol gradient can be used.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified using preparative HPLC to yield the pure compound.

-

Caption: Workflow for the isolation of this compound from Caesalpinia sappan.

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a selected cancer cell line.

-

Cell Seeding : Plate the desired cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol is for determining the ability of this compound to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Culture : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment : Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation : Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

-

Nitrite Measurement :

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Reading : Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

Calculation : Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated cells.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its well-defined chemical structure, coupled with its potent anti-inflammatory, anti-cancer, and antioxidant properties, makes it a strong candidate for further investigation in drug discovery and development. The mechanisms of action, particularly the inhibition of the NF-κB and JAK-STAT signaling pathways, provide a solid basis for its therapeutic potential. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full pharmacological landscape of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Screening of High-Affinity Natural Product-Derived Inhibitors Targeting NF-κB Protein: A Molecular Docking Approach toward Anti-Inflammatory and Anticancer Therapeutics | IPS Journal of Biotechnology and Applied Biochemistry [journals.ipsintelligentsia.com]

- 6. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro study for inhibition of NO production about constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In--Depth Technical Guide to the In Vitro Mechanism of Action of Protosappanin A

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Protosappanin A (PrA), a primary bioactive dibenzofuran derivative isolated from the heartwood of Caesalpinia sappan L., has demonstrated a wide spectrum of pharmacological activities in various in vitro models. This technical document provides a comprehensive overview of its core mechanisms of action, focusing on its anti-inflammatory, antioxidant, cytoprotective, and anti-osteoclastogenic properties. PrA exerts its effects by modulating a range of critical cellular signaling pathways, including Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB), Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3), and protein kinase B (Akt)/mammalian target of rapamycin (mTOR). This guide synthesizes quantitative data, details key experimental methodologies, and visualizes complex molecular interactions to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to intervene in multiple pathological processes at the molecular level. Its primary in vitro mechanisms are centered on anti-inflammation, reduction of oxidative stress, regulation of apoptosis, and inhibition of bone resorption.

Anti-Inflammatory and Immunomodulatory Effects

PrA has been shown to be a potent anti-inflammatory agent, primarily by suppressing the production of pro-inflammatory mediators in immune cells like microglia and macrophages.[1][2]

-

Inhibition of the NF-κB Signaling Pathway: In lipopolysaccharide (LPS)-stimulated BV-2 microglia, PrA interferes with the initial stages of the inflammatory cascade.[3] It blocks the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4), which is crucial for LPS signal transduction.[3] This disruption prevents the activation of the IκB kinase (IKK)/inhibitor of NF-κB (IκB)/NF-κB pathway, ultimately inhibiting the nuclear translocation of NF-κB and suppressing the expression of downstream targets like inducible nitric oxide synthase (iNOS).[3]

-

Suppression of the JAK2/STAT3 Pathway: PrA effectively inhibits the JAK2/STAT3 signaling pathway, another key regulator of inflammation.[2] In LPS-activated BV2 cells, PrA reduces the phosphorylation of both JAK2 and STAT3 in a dose-dependent manner.[2] This action prevents STAT3 nuclear translocation and subsequently downregulates the mRNA expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2]

-

Modulation of Cytokine Secretion: Across various cell types, including macrophages and periodontal ligament stem cells (PDLSCs), PrA significantly inhibits the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6.[2][4][5] Concurrently, it can enhance the expression of anti-inflammatory cytokines like IL-10 and IL-4 in specific contexts, such as in PDLSCs, highlighting its immunomodulatory capabilities.[4]

Antioxidant and Anti-Nitrative Stress Activity

PrA is a potent antioxidant, a property that underlies many of its other biological effects.[6] It mitigates cellular damage by directly neutralizing reactive species and inhibiting their production.

-

Radical Scavenging: In vitro assays demonstrate that PrA has significant capabilities to scavenge hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH·).[7][8] This direct antioxidant action helps protect biomolecules from oxidative damage.

-

Inhibition of ROS and NO Production: In LPS-stimulated BV-2 microglia, PrA markedly inhibits the generation of reactive oxygen species (ROS) and nitric oxide (NO).[3] This is achieved by suppressing the activity of their respective producing enzymes, NADPH oxidase and iNOS.[3]

-

Lipid Peroxidation Inhibition: PrA effectively inhibits the formation of malondialdehyde (MDA), a key product of lipid peroxidation, indicating its ability to protect cell membranes from oxidative damage.[7][8]

Regulation of Cellular Apoptosis and Survival

PrA demonstrates cytoprotective effects by modulating apoptosis, particularly through the PI3K/Akt/mTOR pathway. This has been notably demonstrated in a model of podocyte injury.[9]

-

Inhibition of Akt/mTOR Signaling: In podocytes injured by the sC5b-9 complex, PrA treatment reduces the phosphorylation levels of Akt and mTOR, key proteins in a major cell survival pathway.[9] By inhibiting the abnormal activation of this pathway, PrA protects the cells from apoptosis.[9]

-

Modulation of Bcl-2 Family Proteins: The anti-apoptotic effect of PrA is further confirmed by its ability to modulate the expression of Bcl-2 family proteins. It increases the levels of the anti-apoptotic protein Bcl-2 while decreasing the levels of the pro-apoptotic protein Bax.[9]

Inhibition of Osteoclastogenesis

PrA has been found to inhibit the formation and function of osteoclasts, the cells responsible for bone resorption. This action is closely linked to its antioxidant properties.[6][10]

-

Suppression of Osteoclast Proliferation and Differentiation: In RAW264.7 macrophage cells, a model for osteoclast precursors, PrA significantly inhibits proliferation and differentiation induced by oxidative stress (e.g., H₂O₂).[10][11]

-

Downregulation of Osteoclast Markers: The inhibitory effect on differentiation is accompanied by the suppression of key osteoclastic markers, as confirmed by reduced Tartrate-Resistant Acid Phosphatase (TRAP) staining and decreased expression of genes such as Cathepsin K (CTSK) and Calcitonin Receptor (CTR).[6][11]

Quantitative Data Summary

The following tables summarize the key in vitro effects of this compound based on available literature.

Table 1: Effects on Inflammatory Mediators and Signaling Pathways

| Cell Line | Stimulant | Target | Effect Observed | Reference |

|---|---|---|---|---|

| BV-2 Microglia | LPS | TNF-α, IL-1β Production | Significant Inhibition | [2] |

| BV-2 Microglia | LPS | IL-6, IL-1β, MCP-1 mRNA | Dose-dependent Reduction | [2] |

| BV-2 Microglia | LPS | ROS, NO Production | Significant Inhibition | [3] |

| BV-2 Microglia | LPS | iNOS, NADPH Oxidase Activity | Suppression | [3] |

| BV-2 Microglia | LPS | p-JAK2, p-STAT3 | Down-regulation | [2] |

| BV-2 Microglia | LPS | CD14-TLR4 Interaction | Interference/Blockade | [3] |

| RAW 264.7 | LPS | IL-6, TNF-α Secretion | Inhibition | [12] |

| PDLSCs | LPS | IL-8, IL-6, IL-1β Secretion | Down-regulation | [4][13] |

| PDLSCs | LPS | IL-10, IL-4 Expression | Up-regulation |[4][13] |

Table 2: Effects on Cellular Processes and Markers

| Cell Line | Process/Marker | Treatment Condition | Effect Observed | Reference |

|---|---|---|---|---|

| Injured Podocytes | Apoptosis | sC5b-9 complex | Inhibition | [9] |

| Injured Podocytes | p-Akt, p-mTOR levels | sC5b-9 complex | Reduction | [9] |

| Injured Podocytes | Bcl-2 / Bax ratio | sC5b-9 complex | Increase | [9] |

| RAW264.7 | Proliferation | H₂O₂ | Significant Inhibition | [6][11] |

| RAW264.7 | Osteoclast Differentiation | Oxidative Stress | Suppression | [6][11] |

| RAW264.7 | TRAP Staining | Oxidative Stress | Reduction | [6][11] |

| PDLSCs | Osteogenic Differentiation | LPS | Facilitation/Promotion |[4][13] |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the in vitro mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: Murine microglial cells (BV-2), murine macrophages (RAW264.7), or human periodontal ligament stem cells (PDLSCs) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a suitable alternative, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well). After reaching 70-80% confluency, the medium is replaced. Cells are pre-treated with various concentrations of this compound (e.g., 1-20 µM) for 1-2 hours, followed by stimulation with an agonist like LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, β-actin). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1-2 hours.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of ROS Production

-

Protocol: Cells are cultured in a 96-well plate. After treatment with PrA and a stimulant, the medium is removed, and cells are washed with PBS.

-

Staining: Cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Measurement: After washing away excess probe, the fluorescence intensity (excitation at 485 nm, emission at 535 nm) is measured using a microplate reader. The intensity is proportional to the amount of intracellular ROS.

Osteoclast Differentiation Assay (TRAP Staining)

-

Protocol: RAW264.7 cells are seeded and cultured in the presence of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to induce osteoclast differentiation, along with various concentrations of PrA.

-

Staining: After 5-7 days, the cells are fixed with 4% paraformaldehyde and stained for TRAP activity using a commercial kit according to the manufacturer's instructions.

-

Analysis: TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and counted under a microscope.

Conclusion and Future Directions

The in vitro evidence strongly establishes this compound as a multifunctional bioactive compound with significant therapeutic potential. Its ability to concurrently target key nodes in inflammation (NF-κB, JAK/STAT), oxidative stress (ROS/NO), and cell survival/apoptosis (Akt/mTOR) makes it an attractive candidate for further development. Its demonstrated efficacy in models of neuroinflammation, podocyte injury, and bone resorption suggests its potential application in a range of complex diseases.

Future in vitro research should focus on elucidating its direct molecular targets through binding assays, exploring its effects on other cell types involved in inflammatory and fibrotic diseases, and conducting comprehensive transcriptomic and proteomic analyses to uncover novel mechanisms and pathways. These studies will be critical for translating the promising in vitro profile of this compound into viable therapeutic strategies.

References

- 1. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of an Extract of Sappanwood, this compound and Protosappanin B on Osteogenesis in Periodontitis [imrpress.com]

- 5. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits osteoclastogenesis via reducing oxidative stress in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]

- 9. Protosappanin-A and oleanolic acid protect injured podocytes from apoptosis through inhibition of AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits osteoclastogenesis via reducing oxidative stress in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Protosappanin A: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin A (PrA), a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L., has emerged as a compound of significant interest in pharmacological research.[1] Traditionally used in oriental medicine, modern scientific investigation has revealed its pleiotropic effects, including potent anti-inflammatory, neuroprotective, cardioprotective, and anti-cancer activities. This technical guide synthesizes the current understanding of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing insights into the experimental protocols used to elucidate its biological functions. The guide aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the therapeutic promise of this compound.

Core Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development across various disease areas. Its efficacy stems from its ability to modulate multiple critical signaling pathways involved in inflammation, cell survival, and metabolism.

Anti-Inflammatory and Immunosuppressive Effects

This compound demonstrates significant anti-inflammatory and immunosuppressive properties, making it a potential treatment for chronic inflammatory diseases and transplant rejection.

-

Atherosclerosis: In rabbit models of atherosclerosis, this compound administration significantly alleviates the condition by reducing hyperlipidemia and inflammation.[1][2] It dose-dependently decreases serum levels of pro-inflammatory cytokines such as matrix metalloproteinase-9 (MMP-9), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2] The underlying mechanism involves the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1]

-

Neuroinflammation: In microglial cells, this compound inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) by suppressing NADPH oxidase and inducible nitric oxide synthase (iNOS).[3] This effect is achieved by interfering with the interaction between CD14 and Toll-like receptor 4 (TLR4), blocking the downstream IKK/IκB/NF-κB pathway.[3] Furthermore, it suppresses the JAK2-STAT3 pathway, reducing the expression of inflammatory mediators like TNF-α, IL-1β, IL-6, and MCP-1 in LPS-stimulated microglia.[4]

-

Immunosuppression: this compound has been shown to prolong heart allograft survival in rats, attenuating acute rejection.[5] This effect is comparable to that of cyclosporine A and is associated with a decreased CD4+/CD8+ T-cell ratio and inhibited expression of perforin and granzyme B mRNA in the graft.[5][6]

Neuroprotective Effects

This compound displays significant potential in mitigating neuronal damage associated with ischemic events and neurodegenerative diseases.

-

Ischemic Stroke: In models of cerebral ischemia, this compound protects neurons by maintaining mitochondrial homeostasis.[7] It selectively promotes the autophagic degradation of the pro-apoptotic protein Bax, which prevents mitochondrial permeabilization, preserves ATP production, and maintains mitochondrial DNA content.[7][8] This action is specific to Bax, with no effect on other Bcl-2 family members.[7][9]

-

Oxidative Stress: The compound's ability to inhibit ROS and NO production in microglia contributes to its neuroprotective capacity by reducing the inflammatory and oxidative damage to surrounding neurons that characterizes neurodegenerative diseases.[3]

Cardioprotective Effects

The therapeutic potential of this compound extends to cardiovascular diseases, including drug-induced cardiotoxicity and atherosclerosis.[6][10]

-

Doxorubicin-Induced Cardiomyopathy: this compound protects against doxorubicin-induced myocardial injury by inhibiting ferroptosis, a form of iron-dependent cell death.[11] It achieves this by physically binding to and modulating the activity of two key ferroptosis-related proteins: acyl-CoA synthetase long-chain family member 4 (ACSL4) and ferritin heavy chain 1 (FTH1).[11][12] This action prevents phospholipid peroxidation and the release of ferrous ions, thereby preserving mitochondrial homeostasis.[11]

-

Anti-Atherosclerotic Activity: As detailed in the anti-inflammatory section, this compound's ability to lower lipid levels (TC, TG, LDL) and inhibit the NF-κB pathway is a key mechanism in its potential to treat atherosclerosis.[1][2]

Podocyte Protection

In the context of glomerular diseases, this compound has been found to protect podocytes, specialized cells in the kidney, from apoptosis. This protective effect is mediated through the inhibition of the PI3K-AKT-mTOR signaling pathway, which is often abnormally activated in podocyte injury.[13]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on this compound, providing a clear comparison of its efficacy across different models and assays.

Table 1: Anti-Inflammatory and Anti-Atherosclerotic Effects of this compound

| Parameter | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| Serum TC, TG, LDL | Hyperlipidemic Rabbits | 5 mg/kg & 25 mg/kg PrA | Dose-dependent decrease | [1] |

| Serum HDL | Hyperlipidemic Rabbits | 5 mg/kg & 25 mg/kg PrA | Dose-dependent increase | [1] |

| Serum MMP-9, IL-6, TNF-α | Hyperlipidemic Rabbits | 5 mg/kg & 25 mg/kg PrA | Dose-dependent decrease (P<0.001) | [1] |

| Nuclear NF-κB p65 | Hyperlipidemic Rabbits | 5 mg/kg & 25 mg/kg PrA | Dose-dependent decrease | [1] |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6, MCP-1) | LPS-stimulated BV2 microglia | 12.5, 25, 50 µmol·L⁻¹ PrA | Dose-dependent reduction in production and mRNA expression |[4] |

Table 2: Cardioprotective and Immunosuppressive Effects of this compound

| Parameter | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| Heart Allograft Survival | Rat Heart Transplantation | 25 mg/kg PrA | Prolonged graft survival, comparable to cyclosporine A | [6] |

| CD4+/CD8+ Ratio | Rat Heart Transplantation | 5 mg/kg & 25 mg/kg PrA | Significant decrease | [5] |

| Podocyte Apoptosis | C5b-9-induced Podocyte Injury | PrA and Oleanolic Acid | Significant inhibition of apoptosis |[13] |

Table 3: Anti-Cancer Effects of Protosappanin B (A related compound)

| Cell Line | Assay | Treatment | IC50 Value | Reference |

|---|---|---|---|---|

| SW-480 (Colon Cancer) | MTT Assay (48h) | Protosappanin B | 21.32 µg/mL | [14] |

| HCT-116 (Colon Cancer) | MTT Assay (48h) | Protosappanin B | 26.73 µg/mL | [14] |

| BTT (Bladder Cancer) | MTT Assay (48h) | Protosappanin B | 76.53 µg/mL | [14] |

| T24 (Bladder Cancer) | MTT Assay (48h) | Protosappanin B | 82.78 µg/mL | [15] |

| 5637 (Bladder Cancer) | MTT Assay (48h) | Protosappanin B | 113.79 µg/mL | [15] |

Note: Data for this compound on cancer cell viability is less prevalent in the searched literature; however, data for the structurally similar Protosappanin B is included for context.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by targeting several key intracellular signaling pathways. Visual representations of these pathways are provided below.

Figure 1. this compound inhibits the NF-κB pathway by disrupting CD14-TLR4 interaction.

Figure 2. this compound suppresses the JAK2-STAT3 inflammatory pathway.

Figure 3. this compound promotes autophagic degradation of Bax to protect mitochondria.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the biological activity of this compound.

In Vivo Atherosclerosis Rabbit Model

-

Objective: To evaluate the anti-atherosclerotic effects of this compound in a live animal model.[1][2]

-

Model Establishment: Atherosclerosis (AS) is induced in rabbits through prolonged (e.g., two months) feeding of a high-fat diet.[1]

-

Grouping and Treatment: Rabbits are randomly divided into groups: a healthy control (mock), a model control (high-fat diet only), a positive control (e.g., rosuvastatin), and treatment groups receiving low (5 mg/kg) and high (25 mg/kg) doses of this compound alongside the high-fat diet. Treatment is administered for a specified period (e.g., 42 days).[1]

-

Sample Collection and Analysis:

-

Blood Samples: Serum is collected at various time points to measure lipid profiles (TC, TG, LDL, HDL) and inflammatory cytokines (MMP-9, IL-6, TNF-α) using commercially available ELISA kits.[1]

-

Tissue Samples: Aortic tissues are harvested at the end of the experiment.

-

-

Histopathological Analysis: Aortic tissues are fixed, sectioned, and stained with hematoxylin/eosin (HE) to visually assess the extent of atherosclerotic plaque formation.[1]

-

Western Blot Analysis: Nuclear proteins are extracted from tissues to quantify the expression of key signaling proteins, such as NF-κB p65, to determine pathway activation.[1]

Figure 4. Workflow for the in vivo atherosclerosis rabbit model experiment.

Cell Viability (MTT) Assay

-

Objective: To determine the effect of a compound on cell proliferation and cytotoxicity.[14][15][16]

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan precipitate.[17] The amount of formazan produced is proportional to the number of viable cells.[18]

-

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., HCT-116, SW-480, T24) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[18]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or other test compounds) and incubate for a specified duration (e.g., 48 hours).[14]

-

MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Shake the plate for approximately 15 minutes to ensure complete dissolution and measure the absorbance (optical density) on a microplate reader at a wavelength of 570-590 nm.[17] A reference wavelength (e.g., 630 nm) can be used to subtract background noise.[17]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[14]

-

Conclusion and Future Directions

This compound is a multifaceted natural compound with a robust profile of anti-inflammatory, neuroprotective, and cardioprotective activities. Its mechanisms of action, centered on the modulation of fundamental signaling pathways like NF-κB, JAK-STAT, and PI3K-AKT, underscore its significant therapeutic potential. The preclinical data, particularly in models of atherosclerosis, neuroinflammation, and drug-induced cardiotoxicity, are compelling.

Future research should focus on several key areas to advance this compound towards clinical application:

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to develop formulations that enhance bioavailability.

-

Safety and Toxicology: Rigorous toxicology studies are required to establish a safe therapeutic window for clinical trials.

-

Clinical Trials: Well-designed clinical trials are the ultimate step to validate the efficacy and safety of this compound in human populations for specific indications like atherosclerosis or as an adjunct therapy in neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits [ijbms.mums.ac.ir]

- 3. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound exerts anti-neuroinflammatory effect by inhibiting JAK2-STAT3 pathway in lipopolysaccharide-induced BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an immunosuppressive constituent from a Chinese herb, prolongs graft survival and attenuates acute rejection in rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs [frontiersin.org]

- 7. This compound Maintains Neuronal Mitochondrial Homeostasis through Promoting Autophagic Degradation of Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Protects DOX-Induced Myocardial Injury and Cardiac Dysfunction by Targeting ACSL4/FTH1 Axis-Dependent Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protosappanin‐A and oleanolic acid protect injured podocytes from apoptosis through inhibition of AKT‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. protocols.io [protocols.io]

Protosappanin A: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A (PrA) is a bioactive dibenzofuran derivative isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine for treating various ailments, including inflammation-related conditions. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings from in vivo and in vitro studies.

In Vivo Efficacy in a Rabbit Model of Atherosclerosis

An in vivo study using a rabbit model of high-fat diet-induced atherosclerosis demonstrated the potent anti-inflammatory effects of this compound. The treatment was administered for 42 days.

| Inflammatory Marker | Model Group (High-Fat Diet) | This compound (5 mg/kg) | This compound (25 mg/kg) | Rosuvastatin (Positive Control) | Healthy Control | Reference |

| MMP-9 (ng/mL) | ~180 | Significantly Reduced | Significantly Reduced (Dose-dependent) | Significantly Reduced | ~60 | [1][2] |

| IL-6 (pg/mL) | ~250 | Significantly Reduced | Significantly Reduced (Dose-dependent) | Significantly Reduced | ~100 | [1][2] |

| TNF-α (pg/mL) | ~350 | Significantly Reduced | Significantly Reduced (Dose-dependent) | Significantly Reduced | ~150 | [1][2] |

| Nuclear NF-κB p65 | Increased | Dose-dependently Decreased | Dose-dependently Decreased | More Obvious Decrease | Baseline | [1] |

In Vitro Efficacy in Human Periodontal Ligament Stem Cells (PDLSCs)

In a study investigating the effects of this compound on inflammation in human periodontal ligament stem cells (PDLSCs), the following effects on cytokine secretion were observed.

| Cytokine | Treatment Concentration | Effect | Reference |

| IL-1β | 5 µM | Reduced secretion | [3] |

| IL-4 | 2.5 µM, 5 µM, 10 µM | Increased secretion | [3] |

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound has been shown to inhibit this pathway through a novel mechanism. In lipopolysaccharide (LPS)-stimulated BV-2 microglia, this compound interferes with the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4).[4] This disruption prevents the downstream activation of the IKK/IκB/NF-κB signaling cascade, ultimately leading to reduced expression of NF-κB target genes, including those for pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).[4] Furthermore, in vivo studies have confirmed that this compound dose-dependently decreases the nuclear translocation of the NF-κB p65 subunit.[1]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in regulating the production of inflammatory mediators. While the direct targets of this compound within the MAPK cascades are still under investigation, it is known that the activation of TLR4 by LPS also triggers MAPK signaling. By interfering with the initial LPS-CD14/TLR4 interaction, this compound likely attenuates the activation of downstream MAPK pathways, contributing to its overall anti-inflammatory effect.

References

- 1. inotiv.com [inotiv.com]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of an Extract of Sappanwood, this compound and Protosappanin B on Osteogenesis in Periodontitis [imrpress.com]

- 4. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Protosappanin A: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

Introduction

Protosappanin A is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan), a plant used extensively in traditional medicine across Southeast Asia.[1][2] This document provides a comprehensive technical overview of the antioxidant and free radical scavenging properties of this compound, intended for researchers, scientists, and professionals in drug development. Emerging research highlights its potential in mitigating oxidative and nitrative stress, positioning it as a compound of interest for therapeutic applications in diseases where such stress is a key pathological factor.[3][4]

Free Radical Scavenging Activity

This compound exhibits a broad spectrum of free radical scavenging capabilities, effectively neutralizing various reactive oxygen species (ROS). Its activity has been evaluated in multiple in vitro studies, demonstrating its potency as a primary antioxidant.

Hydroxyl Radical (HO•) Scavenging

This compound has demonstrated the ability to scavenge hydroxyl radicals.[5] In comparative studies, its scavenging activity against hydroxyl radicals was noted, although some related compounds like brazilein showed even greater efficacy in this specific assay.[5]

Hydrogen Peroxide (H₂O₂) Scavenging

Studies have shown that this compound is an effective scavenger of hydrogen peroxide.[5][6] This is a crucial property, as hydrogen peroxide, while not a radical itself, is a precursor to the highly reactive hydroxyl radical via the Fenton reaction.

Superoxide Anion (O₂•⁻) Scavenging

The efficacy of this compound against superoxide anions is less pronounced. Research indicates that it, along with other compounds from Caesalpinia sappan, shows little to no significant scavenging activity against this particular radical.[5][6]

DPPH Radical Scavenging

This compound has demonstrated high antioxidant activity in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, a standard method for evaluating the free radical scavenging ability of compounds.[7] Its performance in this assay has been shown to be superior to that of Vitamin E.[7]

Inhibition of Oxidative and Nitrative Stress

Beyond direct radical scavenging, this compound actively mitigates cellular damage by inhibiting the production of key mediators of oxidative and nitrative stress.

Inhibition of Reactive Oxygen Species (ROS) Production

In cellular models, this compound significantly inhibits the production of ROS.[3][4] It achieves this, in part, by suppressing the activity of NADPH oxidase, a primary enzyme responsible for generating superoxide radicals in inflammatory responses.[3] This inhibitory action helps protect cells from oxidative damage that contributes to neuroinflammation and other pathologies.[3]

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[3] While it effectively reduces NO levels, studies indicate that its mechanism of action is not through the strong suppression of inducible nitric oxide synthase (iNOS) gene expression, unlike other compounds from Caesalpinia sappan such as brazilin and brazilein.[7] The reduction in NO is a key aspect of its anti-inflammatory and anti-nitrative stress properties.[3]

Modulation of Cellular Signaling Pathways

This compound exerts its antioxidant effects not only through direct scavenging but also by modulating critical intracellular signaling pathways that regulate the cellular response to inflammation and oxidative stress.

NF-κB Signaling Pathway

This compound has been identified as a significant inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8] In LPS-stimulated microglia, this compound modulates the IKK/IκB/NF-κB inflammation signaling cascade.[3] By doing so, it inhibits the activity and expression of downstream targets like NADPH oxidase and iNOS.[3] Furthermore, it has been shown to down-regulate the nuclear expression of the NF-κB p65 protein.[8] This inactivation of NF-κB signaling is a key mechanism behind its anti-inflammatory and antioxidant effects, which have been observed to protect against conditions like atherosclerosis in preclinical models.[8][9][10]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response.[11][12] While direct studies detailing this compound's specific interaction with Nrf2 are emerging, extracts from Caesalpinia sappan containing this compound are known to regulate the Nrf2/HO-1 (Heme Oxygenase-1) signaling pathway.[13] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant and detoxifying enzymes.[11][14] Given its potent antioxidant properties, it is highly probable that this compound contributes to the activation of this protective pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antioxidant and free radical scavenging activities of this compound from the cited literature.

| Radical/Molecule | Assay Concentration | Scavenging/Inhibition (%) | Reference |

| Hydroxyl Radical (HO•) | 0.102 (units not specified) | 24.61% | [5] |

| Superoxide Anion (O₂•⁻) | Not specified | Little scavenging activity | [5][6] |

| Hydrogen Peroxide (H₂O₂) | Not specified | Significant scavenging activity | [5][6] |

Table 1: Free Radical Scavenging Activity of this compound.

| Cell Line | Condition | Effect | Reference |

| LPS-stimulated BV-2 microglia | Not specified | Significant inhibition of NO production | [3] |

| J774.1 macrophage-like cells | Not specified | No strong inhibition of NO production | [7] |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the antioxidant properties of this compound are provided below.

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[15]

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).[15]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol).

-

Positive control (e.g., Ascorbic Acid, Trolox).

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol and protect it from light.[15]

-

Prepare serial dilutions of this compound and the positive control.

-

Add a specific volume of the test sample to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[16]

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[15]

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Data Analysis: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is typically determined from a dose-response curve.

Superoxide Anion (O₂•⁻) Radical Scavenging Assay

This assay measures the scavenging of superoxide radicals, often generated by a non-enzymatic system like PMS-NADH.

-

Principle: Superoxide anions are generated in a phenazine methosulfate (PMS) and NADH system. These radicals reduce Nitroblue Tetrazolium (NBT) to a purple formazan product. An antioxidant will compete for the superoxide radicals, thereby decreasing the formazan formation.[17]

-

Reagents:

-

Procedure:

-

Mix the test sample with the NADH and NBT solutions in a buffer.

-

Initiate the reaction by adding the PMS solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).[18]

-

Measure the absorbance of the colored formazan product at approximately 560 nm.[17][18]

-

The percentage of scavenging is calculated using the same formula as in the DPPH assay.

-

Hydroxyl Radical (HO•) Scavenging Assay (Fenton Reaction-Based)

This assay assesses the ability of a compound to scavenge highly reactive hydroxyl radicals generated by the Fenton reaction.

-

Principle: Hydroxyl radicals are generated by the reaction of Fe²⁺ with H₂O₂ (Fenton's reagent). These radicals can be detected by their reaction with a probe molecule (e.g., salicylic acid), which produces a colored product. An antioxidant will scavenge the hydroxyl radicals, reducing the color development.[19]

-

Reagents:

-

Procedure:

-

Sequentially add the FeSO₄-EDTA solution, salicylic acid, and the test sample to a cuvette.[19]

-

Initiate the reaction by rapidly adding the H₂O₂ solution.[19]

-

Incubate the mixture for a defined period at a specific temperature (e.g., 37°C).

-

Measure the absorbance of the resulting colored complex (from the reaction of HO• with salicylic acid) at approximately 510 nm.[19]

-

The scavenging percentage is calculated relative to a control without the antioxidant.

-

Mandatory Visualizations

Figure 1: Generalized workflow for in vitro antioxidant capacity assays.

Figure 2: this compound inhibition of the NF-κB signaling pathway.

Figure 3: Proposed role of this compound in the Nrf2 antioxidant pathway.

References

- 1. This compound, an immunosuppressive constituent from a Chinese herb, prolongs graft survival and attenuates acute rejection in rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of this compound and its derivatives via palladium catalyzed ortho C–H activation/C–C cyclization under microwave irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound inhibits oxidative and nitrative stress via interfering the interaction of transmembrane protein CD14 with Toll-like receptor-4 in lipopolysaccharide-induced BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits osteoclastogenesis via reducing oxidative stress in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro study for inhibition of NO production about constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits [ijbms.mums.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. DPPH Radical Scavenging Assay [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. iosrjournals.org [iosrjournals.org]

- 18. Superoxide Radical-scavenging Activity [protocols.io]

- 19. mdpi.com [mdpi.com]

Protosappanin A: An In-Depth Technical Guide on its Anticancer and Cytotoxic Activity

Disclaimer: Scientific literature with specific data on the direct anticancer and cytotoxic activities of Protosappanin A (PrA) is currently limited. The majority of available research focuses on its closely related structural analog, Protosappanin B (PSB). This guide provides a comprehensive overview of the anticancer and cytotoxic properties of PSB as a proxy, under the hypothesis that their structural similarity may lead to comparable biological activities. The limited available data on PrA is also presented. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a bioactive compound isolated from the heartwood of Caesalpinia sappan L. (Sappanwood), a plant with a long history in traditional medicine for treating various ailments. While research into the direct anticancer properties of this compound is still in its nascent stages, extensive studies on its isomer, Protosappanin B, have revealed significant cytotoxic and anticancer potential across a range of cancer cell lines. This technical guide synthesizes the current understanding of the anticancer activities of protosappanins, with a primary focus on the data available for Protosappanin B.

Cytotoxic Activity of Protosappanin B

Protosappanin B has demonstrated dose-dependent and time-dependent cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cancer cell lines.

Table 1: IC50 Values of Protosappanin B in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |

| SW-480 | Human Colon Cancer | 48 | 21.32 | [1] |

| HCT-116 | Human Colon Cancer | 48 | 26.73 | [1] |

| SW620 | Human Colon Cancer | 24 | 35.25 | |

| BTT | Mouse Bladder Cancer | 48 | 76.53 | [1] |

| T24 | Human Bladder Cancer | 48 | 82.78 | [2] |

| 5637 | Human Bladder Cancer | 48 | 113.79 | [2] |

Mechanisms of Anticancer Activity of Protosappanin B

The anticancer effects of Protosappanin B are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.

Induction of Apoptosis

Protosappanin B has been shown to induce apoptosis in various cancer cell lines, including human bladder cancer (T24 and 5637) and colon cancer (SW620) cells.[2][3] The apoptotic process is a critical mechanism for eliminating cancerous cells.